![molecular formula C13H14ClNO2 B2403220 N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide CAS No. 2188733-82-4](/img/structure/B2403220.png)
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. It is a synthetic compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It is also believed to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and cross the blood-brain barrier. It has also been found to have low toxicity and good biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide in lab experiments include its potential as a drug delivery system, its ability to cross the blood-brain barrier, and its low toxicity and good biocompatibility. The limitations include its synthetic nature, which may limit its use in certain experiments, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide. These include:
1. Further studies to fully understand its mechanism of action.
2. Development of new synthetic methods to produce the compound.
3. Exploration of its potential use in drug delivery systems.
4. Investigation of its potential use in the treatment of other diseases.
5. Studies on its potential use in agriculture as an antifungal and antibacterial agent.
Conclusion:
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential uses in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Synthesemethoden
The synthesis of N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide involves the reaction of 2-chlorobenzyl chloride with oxetane in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with propargyl bromide to produce the final product. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide has been extensively studied for its potential use in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(16)15(11-8-17-9-11)7-10-5-3-4-6-12(10)14/h2-6,11H,1,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMLICJVOAGTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1Cl)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)
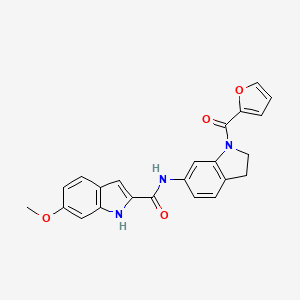

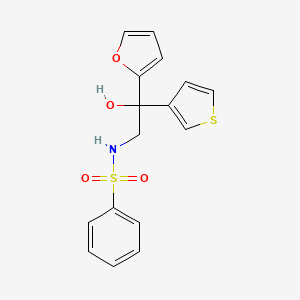
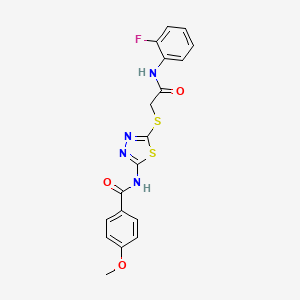
![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)
![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

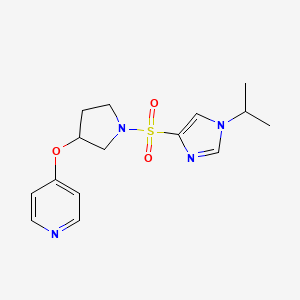
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
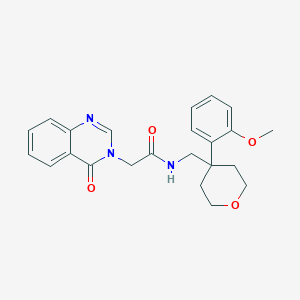
![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)
